6-Chloroquinoxaline-2,3-diol

Description

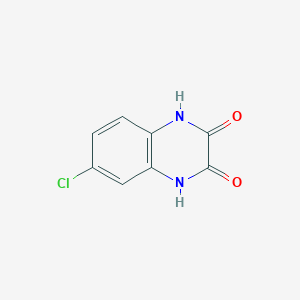

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOLFZACEWWIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064436 | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-79-8 | |

| Record name | 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloroquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6639-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloroquinoxaline-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloroquinoxaline-2,3-diol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives are recognized for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties, making their intermediates and analogues crucial for novel drug discovery.[1][2] This document details the primary synthetic route, comprehensive characterization data, experimental protocols, and the broader biological context of quinoxaline derivatives.

Core Chemical and Physical Properties

6-Chloroquinoxaline-2,3-diol, also known as 6-Chloro-1,4-dihydroquinoxaline-2,3-dione, is a stable solid organic compound. Its fundamental properties are essential for handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 6639-79-8 | [3][4][5] |

| Molecular Formula | C₈H₅ClN₂O₂ | [3][4][6] |

| Molecular Weight | 196.59 g/mol | [4][6] |

| Appearance | Solid (form not specified) | [4] |

| Melting Point | 250 °C (decomposes) | [3] |

| Canonical SMILES | O=C1NC2=CC(Cl)=CC=C2NC1=O | [5] |

| InChIKey | RNOLFZACEWWIHP-UHFFFAOYSA-N | [5] |

Synthesis of 6-Chloroquinoxaline-2,3-diol

The most common and efficient method for synthesizing quinoxaline-2,3-diones is the cyclocondensation reaction between a substituted o-phenylenediamine and an oxalic acid derivative, such as diethyl oxalate or oxalic acid itself.[7][8] For 6-Chloroquinoxaline-2,3-diol, this involves the reaction of 4-chloro-1,2-phenylenediamine with oxalic acid in an acidic medium.

Synthetic Pathway

The synthesis proceeds via a condensation reaction, followed by intramolecular cyclization to form the stable quinoxaline ring system.

Caption: Synthetic workflow for 6-Chloroquinoxaline-2,3-diol.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione.[7]

Materials:

-

4-Chloro-o-phenylenediamine (1g, 7.01 mmol)

-

Oxalic acid (0.63g, 7 mmol)

-

4N Hydrochloric Acid (20 ml)

-

Distilled water

Procedure:

-

To a round-bottom flask, add 4-Chloro-o-phenylenediamine (1g, 7.01 mmol), oxalic acid (0.63g, 7 mmol), and 20 ml of 4N HCl.[7]

-

Heat the mixture to reflux and maintain for 5 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

A solid precipitate will form. Collect the black solid by vacuum filtration.[7]

-

Wash the collected solid thoroughly with distilled water to remove any remaining acid and impurities.[7]

-

Dry the final product. The reported yield for this procedure is 94%.[7]

Characterization Data

| Technique | Expected/Observed Results |

| Melting Point | 250 °C with decomposition.[3] |

| FT-IR | Expected characteristic peaks: N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1670-1700 cm⁻¹), C=C aromatic stretching (~1590-1620 cm⁻¹), and C-Cl stretching. For a related derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, C=O stretches were observed around 1671.8 cm⁻¹.[9] |

| ¹³C NMR | Expected signals for carbonyl carbons (C=O) around 153 ppm, and aromatic carbons between 115-130 ppm. For 1,4-diethyl-6-chloroquinoxaline-2,3(1H,4H)-dione, C=O signals were observed at δ 153.61 and 153.37 ppm, with aromatic carbons at δ 129.66, 127.52, 125.18, 123.96, 116.04, and 115.04 ppm.[7] |

| ¹H NMR | Expected signals for the aromatic protons on the chlorinated benzene ring and the N-H protons. The aromatic protons would appear as multiplets in the δ 7.0-8.0 ppm region, while the N-H protons would likely appear as a broad singlet at higher chemical shifts (>10 ppm). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl) in an approximate 3:1 ratio, consistent with the presence of one chlorine atom. Fragmentation would likely involve the loss of CO and HCN moieties. |

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), 6-Chloroquinoxaline-2,3-diol is classified as an irritant.[3][4]

-

Hazards: Causes skin and serious eye irritation.[3][4] May cause respiratory tract irritation and may be harmful if inhaled or swallowed.[3] May cause an allergic skin reaction.[4][6]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Use in a well-ventilated area or under a fume hood.

-

In Case of Exposure:

-

Incompatibilities: Avoid strong oxidizing agents.[3]

Biological Activity and Relevance

While specific biological studies on 6-Chloroquinoxaline-2,3-diol are not extensively documented, the quinoxaline scaffold is a cornerstone in the development of therapeutic agents.[1][10] Quinoxaline derivatives have been investigated for a wide spectrum of pharmacological activities, including:

One of the documented mechanisms for the anticancer activity of certain quinoxaline compounds is the induction of apoptosis (programmed cell death) through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS).[11] This makes precursors like 6-Chloroquinoxaline-2,3-diol valuable starting materials for synthesizing novel therapeutic candidates.

Generalized Apoptosis Pathway for Quinoxaline Derivatives

The following diagram illustrates a simplified signaling pathway by which some quinoxaline derivatives may induce apoptosis in cancer cells.

Caption: Mitochondrial apoptosis pathway induced by quinoxalines.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Chloroquinoxaline-2,3-diol | CAS#:6639-79-8 | Chemsrc [chemsrc.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 6-Chloroquinoxaline-2,3-diol,6639-79-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. matrixscientific.com [matrixscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of 6-Chloroquinoxaline-2,3-diol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6-Chloroquinoxaline-2,3-diol and its closely related derivatives. Due to the limited availability of public domain experimental data for 6-Chloroquinoxaline-2,3-diol in its diol form, this document presents available data for its tautomeric form, 6-Chloro-1,4-dihydroquinoxaline-2,3-dione, and a more extensively characterized derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. This information is crucial for the unambiguous identification and characterization of these compounds in research and development settings.

Introduction

6-Chloroquinoxaline-2,3-diol is a heterocyclic compound of interest in medicinal chemistry due to the established biological activity of the quinoxaline-2,3-dione scaffold. These core structures are known to act as antagonists at ionotropic glutamate receptors, highlighting their potential for the development of novel therapeutics for neurological disorders. Accurate spectroscopic characterization is a fundamental prerequisite for any research involving the synthesis and biological evaluation of this and related molecules. This guide aims to consolidate the available spectroscopic data and provide standardized experimental protocols to ensure data reproducibility.

Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds.

Table 1: ¹³C NMR Spectroscopic Data for 6-Chloro-1,4-dihydro-2,3-quinoxalinedione

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2, C3 | Data not available |

| C4a, C8a | Data not available |

| C5, C7, C8 | Data not available |

| C6 | Data not available |

Note: A reference to the ¹³C NMR spectrum for 6-Chloro-1,4-dihydro-2,3-quinoxalinedione exists, however, the complete experimental data is not publicly available. The data presented here is based on typical chemical shifts for similar quinoxaline-2,3-dione structures.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | Data not available | Data not available |

| Allyl-CH₂ | Data not available | Data not available |

| Allyl-CH | Data not available | Data not available |

| Allyl=CH₂ | Data not available | Data not available |

| Quinoxaline C=O | - | Data not available |

| Quinoxaline Aromatic-C | - | Data not available |

| Quinoxaline C-Cl | - | Data not available |

Note: While experimental NMR spectra for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione have been recorded, the specific chemical shift values are not detailed in the available literature.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 1756.1, 1738.4 | C=O stretching | Low |

| 1671.8, 1594.5, 1315.1, 1141.7 | 6-chloroquinoxaline-2,3-dione moiety vibrations | Not specified |

| 1594.5, 696.6, 455.2 | C-C bending in quinoxaline ring | Not specified |

Note: The data is for the diallyl derivative.[1] The characteristic C=O stretching frequencies are indicative of the dione structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 6-Chloroquinoxaline-2,3-diol

| Parameter | Value |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

| Predicted m/z | Data not available |

Note: No experimental mass spectrometry data for 6-Chloroquinoxaline-2,3-diol was found in the public domain.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data, based on methods used for the characterization of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione.

NMR Spectroscopy

-

Instrumentation: Bruker Avance II+ 600 spectrometer (or equivalent).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.

-

¹H NMR:

-

Frequency: 600.01 MHz.

-

Temperature: 293 K.

-

Technique: Direct detection dual broadband probe head.

-

-

¹³C NMR:

-

Frequency: 150.87 MHz.

-

Technique: Proton-decoupled.

-

-

Data Processing: Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Instrumentation: JASCO FTIR-4160 spectrometer (or equivalent).[1]

-

Sample Preparation: The infrared spectrum can be recorded directly on the solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Acquisition Range: 4000 cm⁻¹ to 400 cm⁻¹.[1]

-

Resolution: 2 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI).

-

Analysis Mode: Positive or negative ion mode, depending on the compound's properties.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform fragmentation analysis (MS/MS) to aid in structure elucidation.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide consolidates the currently available spectroscopic information for 6-Chloroquinoxaline-2,3-diol and its derivatives. The provided data, while not exhaustive for the parent diol, offers a valuable resource for researchers in the field. The detailed experimental protocols serve as a standardized methodology to ensure the generation of high-quality, reproducible spectroscopic data, which is paramount for the advancement of drug discovery and development efforts centered on the quinoxaline scaffold. Further experimental work is required to fully characterize the spectroscopic properties of 6-Chloroquinoxaline-2,3-diol.

References

In-depth Technical Guide on the Crystal Structure of 6-Chloroquinoxaline-2,3-diol

A comprehensive search of available scientific literature and crystallographic databases has revealed no publicly accessible, experimentally determined crystal structure for 6-Chloroquinoxaline-2,3-diol. While extensive information exists for the broader class of quinoxaline derivatives, specific quantitative data regarding the unit cell parameters, bond lengths, bond angles, and torsion angles for this particular compound is not available.

This guide will, therefore, provide a detailed overview of a closely related and structurally characterized compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione , to offer insights into the probable structural characteristics of the target molecule. Furthermore, a general experimental protocol for the synthesis of quinoxaline-2,3-diones is presented, which could be adapted for the synthesis of 6-Chloroquinoxaline-2,3-diol.

Structural Analysis of a Related Compound: 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

The crystal structure of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione provides a valuable reference for understanding the core quinoxaline-2,3-dione scaffold. The crystallographic data for this compound was retrieved from the Cambridge Crystallographic Data Centre (CCDC) with deposition number 1914730.[1]

Crystallographic Data

The following table summarizes the key crystallographic parameters for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3055(9) |

| b (Å) | 13.8645(8) |

| c (Å) | 10.5347(10) |

| α (°) | 90 |

| β (°) | 115.978(12) |

| γ (°) | 90 |

| Volume (ų) | 1353.1(2) |

| Z | 4 |

| Temperature (K) | 298(2) |

Molecular Geometry

The molecular structure of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione is characterized by a nearly planar quinoxaline-2,3-dione core.[1] The bond angles within the quinoxaline-2,3-dione fragment are close to the ideal trigonal planar geometry, with values ranging from 117.40° to 122.61°.[1] The nitrogen atoms also exhibit a trigonal planar geometry.[1]

Experimental Protocols

General Synthesis of Quinoxaline-2,3-diones

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of 6-Chloroquinoxaline-2,3-diol, the following protocol can be adapted.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Oxalic acid

-

4N Hydrochloric acid solution

Procedure:

-

A solution of 4-chloro-1,2-phenylenediamine and oxalic acid is prepared in a 4N hydrochloric acid solution.[2]

-

The reaction mixture is then heated, typically under reflux, to facilitate the condensation and cyclization reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Single-Crystal X-ray Diffraction Analysis

For a definitive determination of the crystal structure, single crystals of 6-Chloroquinoxaline-2,3-diol would need to be grown and analyzed using single-crystal X-ray diffraction.

General Procedure:

-

Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion techniques.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature.

-

Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.

Logical Workflow for Structural Determination

The following diagram illustrates the logical workflow from synthesis to the determination and analysis of a crystal structure.

Caption: Logical workflow for the synthesis and crystal structure determination of a quinoxaline derivative.

Potential Signaling Pathways and Biological Activities

Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. While specific signaling pathways for 6-Chloroquinoxaline-2,3-diol have not been elucidated, related compounds have been shown to act as inhibitors of various kinases. Further research would be required to determine the specific biological targets and mechanisms of action for this compound.

The following diagram illustrates a generalized signaling pathway that could be investigated for quinoxaline derivatives.

Caption: A generalized kinase inhibition signaling pathway potentially relevant to quinoxaline derivatives.

References

In-Depth Technical Guide on the Solubility of 6-Chloroquinoxaline-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-Chloroquinoxaline-2,3-diol in common laboratory solvents. Due to a lack of publicly available quantitative solubility data, this guide offers a qualitative solubility profile based on the physicochemical properties of the parent compound, quinoxalinedione. Furthermore, detailed experimental protocols for determining both qualitative and quantitative solubility are presented to enable researchers to ascertain precise values. This guide also includes visualizations of a general synthetic pathway for 6-substituted quinoxaline-2,3-diones and a representative signaling pathway associated with the biological activity of quinoxaline derivatives.

Introduction

6-Chloroquinoxaline-2,3-diol is a heterocyclic organic compound belonging to the quinoxaline class. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their roles as antagonists at ionotropic glutamate receptors. A thorough understanding of the solubility of 6-Chloroquinoxaline-2,3-diol is critical for its synthesis, purification, formulation, and biological screening. This guide addresses the current gap in available solubility data by providing a predictive qualitative assessment and robust experimental methodologies for its determination.

Physicochemical Properties of 6-Chloroquinoxaline-2,3-diol

| Property | Value | Source |

| CAS Number | 6639-79-8 | [1][2][3][4] |

| Molecular Formula | C₈H₅ClN₂O₂ | [1][2][3] |

| Molecular Weight | 196.59 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 250 °C (decomposes) | [1] |

| Hazard | Irritant | [3] |

Qualitative Solubility Profile

The solubility of 6-Chloroquinoxaline-2,3-diol can be inferred from the properties of its parent compound, quinoxalinedione, which is known to be soluble in polar organic solvents[5]. The presence of the polar diol and amide functionalities, along with the chloro substituent, suggests a preference for polar solvents. A predicted qualitative solubility profile is provided in Table 2. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Water | H₂O | High | Likely sparingly soluble to insoluble |

| Ethanol | C₂H₅OH | High | Likely soluble |

| Methanol | CH₃OH | High | Likely soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Likely soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Likely soluble |

| Acetone | (CH₃)₂CO | Medium | Likely sparingly soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Likely sparingly soluble to insoluble |

| Dichloromethane | CH₂Cl₂ | Medium | Likely insoluble |

| Hexane | C₆H₁₄ | Low | Likely insoluble |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 6-Chloroquinoxaline-2,3-diol, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

6-Chloroquinoxaline-2,3-diol

-

A selection of solvents (e.g., water, ethanol, DMSO, acetone, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of 6-Chloroquinoxaline-2,3-diol to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Materials:

-

6-Chloroquinoxaline-2,3-diol

-

Selected solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Prepare a stock solution of 6-Chloroquinoxaline-2,3-diol of known concentration in a suitable solvent for generating a standard curve.

-

Add an excess amount of 6-Chloroquinoxaline-2,3-diol to a flask containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Synthesis and Biological Activity Pathways

General Synthesis of 6-Substituted Quinoxaline-2,3-diones

The synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione typically involves the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid in an acidic solution[9]. This general approach is illustrated in the workflow below.

Caption: General synthesis of 6-Chloroquinoxaline-2,3(1H,4H)-dione.

Representative Signaling Pathway: Mitochondrial Apoptosis

Quinoxaline derivatives have been shown to induce apoptosis in cancer cell lines, often through the mitochondrial pathway. A simplified representation of this signaling cascade is provided below.

Caption: Mitochondrial pathway of apoptosis induced by quinoxalines.

Conclusion

While quantitative solubility data for 6-Chloroquinoxaline-2,3-diol is not currently available in the public domain, this guide provides a foundational understanding for researchers. The predicted qualitative solubility profile suggests that polar organic solvents are likely to be effective. The detailed experimental protocols provided herein offer a clear path for the determination of precise solubility values, which are essential for advancing research and development involving this compound. The included diagrams of its synthesis and a relevant biological pathway further enrich the understanding of this important quinoxaline derivative.

References

- 1. 6-Chloroquinoxaline-2,3-diol | CAS#:6639-79-8 | Chemsrc [chemsrc.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

- 9. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

Thermal Stability and Decomposition of 6-Chloroquinoxaline-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 6-Chloroquinoxaline-2,3-diol (and its tautomer, 6-Chloro-1,4-dihydroquinoxaline-2,3-dione). Due to the limited availability of specific experimental data for this compound in published literature, this guide combines established information with generalized experimental protocols and a theoretically proposed decomposition pathway based on known chemical principles.

Introduction

6-Chloroquinoxaline-2,3-diol is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermal stability is crucial for determining its shelf-life, processing conditions, and potential hazards. Thermal decomposition can lead to the formation of new, potentially toxic byproducts, making a thorough analysis of its behavior at elevated temperatures essential for safety and quality control.

Physicochemical and Thermal Properties

While detailed thermogravimetric and calorimetric data for 6-Chloroquinoxaline-2,3-diol are not extensively reported in the literature, some key thermal characteristics have been identified.

Table 1: Summary of Known Thermal Properties for 6-Chloroquinoxaline-2,3-diol

| Property | Value | Source |

| Melting Point | 250 °C (with decomposition) | [1] |

| Hazardous Decomposition Products | Hydrogen chloride, Chlorine, Nitrogen oxides, Carbon monoxide, Carbon dioxide | [1] |

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of 6-Chloroquinoxaline-2,3-diol, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying the onset of decomposition and the percentage of mass loss at different stages.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of finely ground 6-Chloroquinoxaline-2,3-diol into a clean, tared alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass percentage versus temperature.

-

Determine the onset temperature of decomposition (T_onset).

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss for each decomposition step.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting, crystallization, and decomposition events and their associated enthalpy changes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 6-Chloroquinoxaline-2,3-diol into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy change (ΔH) for each event by integrating the area under the respective peak.

-

Proposed Thermal Decomposition Pathway

Based on the known hazardous decomposition products and the chemical structure of 6-Chloroquinoxaline-2,3-diol, a plausible, albeit theoretical, thermal decomposition pathway can be proposed. The decomposition is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress.

The proposed pathway involves the following key stages:

-

Initial Fragmentation: The decomposition may begin with the homolytic cleavage of the C-Cl bond, which is often a thermally labile point in chlorinated organic molecules. This would generate a quinoxaline-based radical and a chlorine radical.

-

Ring Opening and Fragmentation: Subsequent fragmentation of the quinoxaline ring system is expected. This can involve the cleavage of C-N and C-C bonds within the heterocyclic rings, leading to the formation of smaller, volatile nitrogen-containing fragments.

-

Formation of Gaseous Products: The fragments generated in the previous steps can undergo further reactions, including oxidation (if oxygen is present) and recombination, to form the final stable gaseous products:

-

HCl and Cl₂: The chlorine radical can abstract a hydrogen atom to form hydrogen chloride or combine with another chlorine radical to form chlorine gas.

-

CO and CO₂: The carbonyl groups in the dione tautomer and subsequent fragmentation of the aromatic ring will lead to the formation of carbon monoxide and carbon dioxide.

-

Nitrogen Oxides (NOx): The nitrogen atoms from the pyrazine ring can be oxidized to various nitrogen oxides (e.g., NO, NO₂).

-

Disclaimer: The proposed decomposition pathway is a theoretical model based on general chemical principles and has not been experimentally verified for 6-Chloroquinoxaline-2,3-diol. Further studies, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be required to confirm the exact mechanism and intermediates.

Conclusion

The thermal stability of 6-Chloroquinoxaline-2,3-diol is a critical parameter for its safe handling, storage, and application. While the compound is known to decompose around its melting point of 250 °C, detailed quantitative data from TGA and DSC analyses are needed for a complete characterization. The provided experimental protocols offer a robust framework for obtaining this crucial information. The proposed decomposition pathway serves as a theoretical guide for understanding the potential byproducts of thermal degradation. It is recommended that further experimental investigations be conducted to validate and expand upon the information presented in this guide.

References

physical and chemical properties of 6-Chloroquinoxaline-2,3-diol

An In-depth Technical Guide on 6-Chloroquinoxaline-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoxaline-2,3-diol, also known as 6-chloro-1,4-dihydroquinoxaline-2,3-dione, is a heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds.[1][2] Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological relevance of 6-Chloroquinoxaline-2,3-diol, serving as a foundational resource for its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 6-Chloroquinoxaline-2,3-diol (CAS No: 6639-79-8) are summarized below. These properties are crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClN₂O₂ | [5][6] |

| Molecular Weight | 196.59 g/mol | [5][6] |

| Melting Point | 250 °C (decomposes) | [5] |

| Boiling Point | 497.5 ± 40.0 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [5] |

| Flash Point | 254.7 ± 27.3 °C (Predicted) | [5] |

| Exact Mass | 196.003952 | [5] |

| LogP | 3.43 (Predicted) | [5] |

| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C (Predicted) | [5] |

| Polar Surface Area (PSA) | 66.24 Ų | [5] |

| InChIKey | RNOLFZACEWWIHP-UHFFFAOYSA-N | [5][7] |

| Canonical SMILES | O=C1NC2=CC=C(Cl)C=C2N=C1O | [5] |

Spectroscopic Data

While detailed published spectra for 6-Chloroquinoxaline-2,3-diol are not abundant, data for its core structure and derivatives are available. The ¹³C NMR chemical shifts for the compound (under the name 6-Chloro-1,4-dihydro-2,3-quinoxalinedione) have been recorded.[8] Spectroscopic analysis of closely related N-alkylated derivatives, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, has been performed using FT-IR, UV-VIS, and NMR (¹H and ¹³C), providing insight into the spectral characteristics of the 6-chloroquinoxaline-2,3-dione core.[9]

| Spectroscopy Type | Observation | Source(s) |

| ¹³C NMR | Spectrum available under synonym 6-Chloro-1,4-dihydro-2,3-quinoxalinedione. | [8] |

| FT-IR (related compounds) | Analysis of the 1,4-diallyl derivative shows characteristic bands for the 6-chloroquinoxaline-2,3-dione fragment. | [9] |

| UV-VIS (related compounds) | The UV-VIS spectrum for the 1,4-diallyl derivative was recorded in the 200-400 nm range. | [9] |

| ¹H NMR (related compounds) | ¹H NMR spectra for N-alkylated derivatives have been recorded and analyzed. | [9] |

Synthesis and Experimental Protocols

The most common and effective method for synthesizing quinoxaline derivatives is the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[2][10] For 6-Chloroquinoxaline-2,3-diol, this is typically achieved through the reaction of 4-chloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound like oxalic acid or its derivatives.

Experimental Protocol: Synthesis of 6-Chloroquinoxaline-2,3-diol

This protocol describes a representative method for the synthesis of 6-Chloroquinoxaline-2,3-diol based on established chemical literature.

-

Reaction Setup : To a solution of 4-chloro-1,2-phenylenediamine (1 equivalent) in an appropriate solvent such as ethanol or aqueous HCl, add a solution of oxalic acid (1.1 equivalents).

-

Condensation : The reaction mixture is heated to reflux for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product.

-

Filtration : The resulting solid is collected by vacuum filtration and washed with a small amount of cold water and then a cold organic solvent like ethanol to remove unreacted starting materials.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF) or an ethanol/water mixture, to yield the final product.

Chemical Reactivity and Derivatization

6-Chloroquinoxaline-2,3-diol is a versatile intermediate for creating a library of quinoxaline derivatives. The hydroxyl groups (in the diol tautomer) or the N-H groups (in the dione tautomer) and the chloro-substituent on the benzene ring are key sites for chemical modification.

-

Chlorination : The dione can be converted to the highly reactive 2,3,6-trichloroquinoxaline intermediate using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11][12] This intermediate is a crucial building block for introducing various nucleophiles at the 2 and 3 positions.

-

N-Alkylation : The nitrogen atoms in the pyrazine ring can be alkylated under basic conditions using alkyl halides. For instance, N-allylation has been achieved using allyl bromide in the presence of potassium carbonate.[9]

Biological Activity and Potential Applications

While specific biological data for 6-Chloroquinoxaline-2,3-diol is limited, the broader class of quinoxaline derivatives is well-documented for significant therapeutic potential.

-

Anticancer Activity : Many quinoxaline derivatives exhibit potent anticancer activity.[4] Their mechanisms often involve the inhibition of critical enzymes like tyrosine kinases, induction of apoptosis (programmed cell death), and inhibition of tubulin polymerization.[10][11]

-

Antimicrobial Activity : Quinoxalines have been evaluated for their efficacy against various bacterial and fungal strains.[10][11] Some derivatives of quinoxaline-1,4-di-N-oxide have shown high rates of inhibition against M. tuberculosis.[3]

-

Antiviral Activity : Certain quinoxaline compounds have been identified as having antiviral properties, including activity against Vesicular Stomatitis Virus (VSV).[11]

The pro-apoptotic activity of some quinoxalines is linked to the mitochondrial pathway, often triggered by an increase in reactive oxygen species (ROS).[10]

Safety and Handling

6-Chloroquinoxaline-2,3-diol is classified as an irritant.[6][13] It is known to cause irritation to the eyes, skin, and respiratory system.[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products can include hydrogen chloride, nitrogen oxides, and carbon monoxide.[5]

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Chloroquinoxaline-2,3-diol | CAS#:6639-79-8 | Chemsrc [chemsrc.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 6-Chloroquinoxaline-2,3-diol,6639-79-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. matrixscientific.com [matrixscientific.com]

In-Depth Technical Guide: 6-Chloro-1,4-dihydro-2,3-quinoxalinedione (CAS 6639-79-8)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Chemical Name: 6-Chloro-1,4-dihydro-2,3-quinoxalinedione CAS Number: 6639-79-8 Alternative Names: 6-Chloroquinoxaline-2,3-diol, 2,3-Dihydroxy-6-chloroquinoxaline Molecular Formula: C₈H₅ClN₂O₂ Molecular Weight: 196.59 g/mol

Structure:

Physicochemical and Spectroscopic Data

A summary of available physical and spectroscopic data for 6-Chloro-1,4-dihydro-2,3-quinoxalinedione is presented below. This data is crucial for substance identification, purity assessment, and further experimental design.

| Property | Value | Citation(s) |

| Physical State | Solid | [1] |

| Melting Point | >300 °C | |

| Solubility | Soluble in organic solvents like DMSO-d6 | [2] |

| Appearance | Off-white to light brown solid | |

| ¹³C NMR (DMSO-d6) | Data available but specific shifts require access to spectral databases | [2] |

| FT-IR (KBr Pellet) | Characteristic peaks for C=O, N-H, C-N, and C-Cl bonds are expected | [1][3] |

| Mass Spectrometry | Exact Mass: 196.003955 g/mol | [1] |

Synthesis Protocol

Conceptual Synthesis Workflow:

Detailed Experimental Protocol (Adapted from a general procedure for quinoxaline-2,3-dione synthesis): [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable acidic aqueous solution (e.g., 2M HCl).

-

Reagent Addition: Add oxalic acid dihydrate (1.1 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the final product.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR, FT-IR, and mass spectrometry.

Biological Activity

6-Chloro-1,4-dihydro-2,3-quinoxalinedione has been noted for its potential as a scaffold in medicinal chemistry, with general references to antimicrobial and anticancer activities. However, specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) for anticancer activity or MIC (minimum inhibitory concentration) for antimicrobial activity were not available in the surveyed literature.

Role as a Herbicide Metabolite

A significant body of evidence identifies 6-Chloro-1,4-dihydro-2,3-quinoxalinedione as a primary metabolite of the herbicide quizalofop-p-ethyl.[5] The metabolic pathway involves the hydrolysis of the ethyl ester of quizalofop-p-ethyl to its active acid form, followed by cleavage of the ether linkage to yield the quinoxaline moiety.

Metabolic Pathway of Quizalofop-p-ethyl:

Experimental Protocols for Detection as a Metabolite

The detection and quantification of 6-Chloro-1,4-dihydro-2,3-quinoxalinedione as a metabolite of quizalofop-p-ethyl are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Analysis Workflow:

Detailed Experimental Protocol for Metabolite Detection (General):

-

Extraction: The sample matrix (e.g., soil, plant tissue) is homogenized and extracted with an appropriate solvent system, often an acidified organic solvent like acetonitrile.

-

Clean-up: The crude extract is subjected to a clean-up procedure, such as solid-phase extraction (SPE) with a C18 sorbent, to remove interfering matrix components.

-

LC Separation: The cleaned extract is injected into a liquid chromatograph. A reversed-phase C18 column is typically used with a gradient elution of mobile phases such as water and acetonitrile, often with additives like formic acid or ammonium acetate to improve peak shape and ionization.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to 6-Chloro-1,4-dihydro-2,3-quinoxalinedione.

Potential Signaling Pathways and Future Research

Given the structural similarity of the quinoxaline-2,3-dione core to antagonists of ionotropic glutamate receptors (e.g., AMPA and NMDA receptors), it is plausible that 6-Chloro-1,4-dihydro-2,3-quinoxalinedione could interact with these or other neurological pathways. However, no specific experimental data on its interaction with signaling pathways was found in the reviewed literature.

Conceptual Signaling Pathway Interaction:

Future Research Directions:

-

Quantitative Biological Assays: There is a clear need for quantitative studies to determine the IC₅₀ and MIC values of 6-Chloro-1,4-dihydro-2,3-quinoxalinedione against various cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound is crucial to understanding its biological activity.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of 6-Chloro-1,4-dihydro-2,3-quinoxalinedione could lead to the discovery of more potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the currently available experimental data for CAS number 6639-79-8. Further research is warranted to fully elucidate its therapeutic potential.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Quinoxaline-2,3-diones

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and rich history of quinoxaline-2,3-diones, a core heterocyclic scaffold that has captivated chemists and pharmacologists for over a century. From their initial synthesis in the late 19th century to their contemporary role as crucial pharmacophores in the development of neuroprotective and anticancer agents, this document provides a comprehensive overview of their journey. We will explore the seminal synthetic methodologies, present key quantitative data, and visualize the intricate signaling pathways through which these compounds exert their profound biological effects.

A Historical Perspective: From Aniline Dyes to Neuromodulators

The story of quinoxaline-2,3-diones is intrinsically linked to the pioneering era of synthetic organic chemistry. The first synthesis of a quinoxaline derivative is credited to Wilhelm Körner and Oscar Hinsberg in 1884, who reported the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This foundational reaction, often referred to as the Hinsberg synthesis, laid the groundwork for the exploration of this new class of heterocyclic compounds.[1]

The parent quinoxaline-2,3-dione, also known as 1,4-dihydroquinoxaline-2,3-dione, was subsequently synthesized through the cyclocondensation of o-phenylenediamine with oxalic acid or its derivatives. This straightforward and efficient method remains a cornerstone of quinoxaline-2,3-dione synthesis to this day.[2] Early investigations into these compounds were largely driven by their potential as dyes and pigments. However, the 20th century witnessed a paradigm shift as the profound biological activities of quinoxaline-2,3-dione derivatives began to be unveiled. A pivotal moment in their history was the discovery of their potent antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[3][4] This discovery propelled quinoxaline-2,3-diones to the forefront of neuroscience research, leading to the development of numerous derivatives as potential treatments for a range of neurological and psychiatric disorders. More recently, their multifaceted mechanism of action has been further elucidated, revealing their ability to inhibit critical signaling pathways in cancer, such as the PI3K/mTOR pathway, opening new avenues for their therapeutic application.[5]

Core Synthetic Strategies and Experimental Protocols

The synthesis of the quinoxaline-2,3-dione scaffold is primarily achieved through the cyclocondensation of an o-phenylenediamine with a C2 synthon, most commonly oxalic acid or diethyl oxalate.[2] Over the decades, numerous modifications and improvements to this fundamental transformation have been developed, including microwave-assisted synthesis and solvent-free "green" chemistry approaches, to enhance yields, reduce reaction times, and improve the environmental footprint of the synthesis.

Experimental Protocol 1: Classical Condensation of o-Phenylenediamine with Oxalic Acid

This protocol details the traditional and widely used method for the preparation of the parent 1,4-dihydroquinoxaline-2,3-dione.

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

4N Hydrochloric acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, suspend o-phenylenediamine in a mixture of 4N hydrochloric acid and ethanol.

-

To this suspension, add oxalic acid dihydrate.

-

Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which will induce the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold deionized water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol or a dimethylformamide (DMF)/water mixture, to yield pure 1,4-dihydroquinoxaline-2,3-dione.

Experimental Protocol 2: Microwave-Assisted Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

This method offers a significant reduction in reaction time compared to conventional heating.

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

Water

Procedure:

-

In a microwave-safe vessel, combine o-phenylenediamine and oxalic acid dihydrate.

-

Add a minimal amount of water to create a slurry.

-

Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for a short duration (typically 5-15 minutes). The reaction temperature should be monitored and controlled.

-

After the irradiation is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold deionized water and dry to obtain the final product.

Quantitative Data Summary

The following tables summarize key quantitative data for the parent quinoxaline-2,3-dione and selected derivatives, highlighting their physicochemical properties and biological activities.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1,4-Dihydroquinoxaline-2,3-dione | C₈H₆N₂O₂ | 162.15 | >300 | Colorless to white solid |

Table 1: Physicochemical Properties of 1,4-Dihydroquinoxaline-2,3-dione. [6]

| Derivative | Target | Assay | IC₅₀ (µM) | Reference |

| PNQX | AMPA Receptor | Radioligand Binding | 0.063 | [7] |

| PNQX | NMDA Receptor (Glycine Site) | Radioligand Binding | 0.37 | [7] |

| Sarcosine analogue of PNQX | AMPA Receptor | Radioligand Binding | 0.14 | [7] |

| Sarcosine analogue of PNQX | NMDA Receptor (Glycine Site) | Radioligand Binding | 0.47 | [7] |

| Compound 17 * | NMDA Receptor (Glycine Site) | Radioligand Binding | 0.0026 | [4] |

Table 2: Antagonist Activity of Quinoxaline-2,3-dione Derivatives at Glutamate Receptors. *6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione

| Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073 |

| PX-866 | Various Cancer Cell Lines | Varies |

| PKI-587 | Various Cancer Cell Lines | Varies |

Table 3: Cytotoxic Activity of Selected Quinoxaline Derivatives.

Visualizing the Molecular Mechanisms

To comprehend the biological impact of quinoxaline-2,3-diones, it is essential to visualize their interactions with key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of these compounds as glutamate receptor antagonists and as inhibitors of the PI3K/mTOR pathway in cancer.

Conclusion

From their serendipitous discovery in the late 19th century to their current status as a "privileged scaffold" in medicinal chemistry, quinoxaline-2,3-diones have demonstrated remarkable versatility and therapeutic potential. Their journey underscores the enduring importance of fundamental organic synthesis in driving drug discovery. The ability of this simple heterocyclic core to potently and selectively interact with key biological targets, such as glutamate receptors and critical cancer signaling pathways, ensures that the story of quinoxaline-2,3-diones is far from over. As researchers continue to explore the vast chemical space around this scaffold, we can anticipate the emergence of new derivatives with enhanced efficacy, improved pharmacokinetic profiles, and novel therapeutic applications, further solidifying the legacy of this remarkable class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]

- 7. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Landscape of 6-Chloroquinoxaline-2,3-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-2,3-diones are a pivotal class of heterocyclic compounds, renowned for their broad spectrum of biological activities, most notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. The tautomeric state of these molecules is a critical determinant of their physicochemical properties and biological interactions. This technical guide provides a comprehensive analysis of the tautomerism of a key derivative, 6-Chloroquinoxaline-2,3-diol. While direct experimental studies on the tautomeric equilibrium of this specific compound are limited, this guide consolidates information from closely related analogues, computational studies, and established spectroscopic principles to provide a robust understanding of its likely tautomeric landscape. We present detailed synthetic protocols, comparative spectroscopic data, and a framework for computational investigation, offering a vital resource for researchers engaged in the design and development of novel therapeutics based on the quinoxaline scaffold.

Introduction: The Significance of Tautomerism in Quinoxaline-2,3-diones

The quinoxaline-2,3-dione core is a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure have been extensively investigated for their neuroprotective effects, stemming from their ability to antagonize ionotropic glutamate receptors like AMPA and kainate receptors.[2][3] Over-activation of these receptors is implicated in a variety of neurological disorders, making their antagonists promising therapeutic candidates.[4][5]

The biological activity and physicochemical properties of quinoxaline-2,3-diones are intrinsically linked to their tautomeric forms. 6-Chloroquinoxaline-2,3-diol can exist in three principal tautomeric forms: the diketo form, the enol-keto form, and the dienediol form (Figure 1). The prevalence of each tautomer can be influenced by factors such as the solvent, temperature, and pH, which in turn affects properties like solubility, hydrogen bonding capacity, and receptor-binding affinity. A thorough understanding of this tautomeric equilibrium is therefore essential for rational drug design and development.

This guide will delve into the synthesis, structural characterization, and potential biological implications of the tautomeric forms of 6-Chloroquinoxaline-2,3-diol.

Tautomeric Forms of 6-Chloroquinoxaline-2,3-diol

The potential tautomeric equilibrium for 6-Chloroquinoxaline-2,3-diol involves the migration of protons between the nitrogen and oxygen atoms of the pyrazinedione ring. The three primary tautomers are:

-

6-Chloro-1,4-dihydroquinoxaline-2,3-dione (Diketo form): This form contains two amide-like functionalities within the heterocyclic ring.

-

6-Chloro-3-hydroxyquinoxalin-2(1H)-one (Enol-keto form): This tautomer possesses one enol group and one keto group.

-

6-Chloroquinoxaline-2,3-diol (Dienediol form): This fully aromatic tautomer features two hydroxyl groups.

Based on studies of related heterocyclic systems, the diketo form is generally the most stable tautomer, particularly in the solid state and in polar solvents.[6] However, the relative stability can be influenced by the electronic nature of substituents on the benzene ring.

Synthesis of 6-Chloroquinoxaline-2,3-diol

The most prevalent and efficient method for the synthesis of 6-Chloroquinoxaline-2,3-diol is the cyclocondensation of 4-chloro-1,2-phenylenediamine with oxalic acid or a derivative thereof, such as diethyl oxalate.[7][8][9] This reaction can be performed under various conditions, including conventional heating, microwave irradiation, or solvent-free grinding.[8][10]

Detailed Experimental Protocols

Method 1: Conventional Heating with Oxalic Acid [9][11]

-

Reaction Setup: In a round-bottom flask, suspend 4-chloro-1,2-phenylenediamine (10 mmol) and oxalic acid dihydrate (11 mmol) in a mixture of 4M hydrochloric acid (20 mL) and ethanol (20 mL).

-

Reflux: Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, the precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Method 2: Microwave-Assisted Synthesis [10]

-

Reaction Mixture: In a microwave-safe vessel, thoroughly mix 4-chloro-1,2-phenylenediamine (5 mmol) and oxalic acid dihydrate (5 mmol).

-

Irradiation: Irradiate the mixture in a microwave reactor at a suitable power (e.g., 150-300 W) for 5-10 minutes.

-

Work-up: After cooling, the solid product is washed with water and ethanol.

-

Purification: Recrystallize the product from an appropriate solvent.

Spectroscopic and Structural Characterization of Tautomers

Direct spectroscopic data detailing the tautomeric equilibrium of 6-Chloroquinoxaline-2,3-diol is scarce. However, by examining data from N,N'-disubstituted derivatives (which are locked in the diketo form) and applying fundamental spectroscopic principles, we can predict the characteristic signals for each tautomer.

Insights from N,N'-Disubstituted Analogues (Diketo Form)

Studies on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione and 6-chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione provide a clear spectroscopic and structural signature for the diketo form.[4][8][12]

-

Crystal Structure: X-ray crystallography of the diethyl derivative confirms a planar quinoxaline-2,3-dione core, consistent with the diketo structure.[12] The C=O bond lengths are in the expected range for a carbonyl group.

-

NMR Spectroscopy: In the ¹H NMR spectrum, the key signals are those of the aromatic protons on the benzene ring. For the parent diketo tautomer, two N-H protons would be expected, likely appearing as a broad singlet in the downfield region (δ 10-12 ppm). The ¹³C NMR spectrum is characterized by signals for the two carbonyl carbons (C=O) in the range of δ 150-160 ppm.

-

IR Spectroscopy: The most prominent feature in the IR spectrum of the diketo form is the strong absorption band corresponding to the C=O stretching vibration, typically observed in the region of 1680-1720 cm⁻¹.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of the diallyl derivative shows absorption maxima that can be attributed to π-π* transitions within the aromatic system.[4]

Predicted Spectroscopic Signatures of Enol and Dienediol Tautomers

While not experimentally observed for this specific compound, the enol-keto and dienediol forms would exhibit distinct spectroscopic features.

-

NMR Spectroscopy: The enol-keto form would show one N-H proton and one O-H proton. The O-H proton signal would likely be broad and its chemical shift dependent on the solvent and concentration. The dienediol form would exhibit two O-H proton signals. The presence of C=C double bonds in the pyrazine ring of the enol forms would lead to different chemical shifts for the ring carbons compared to the diketo form.

-

IR Spectroscopy: The IR spectra of the enol forms would be characterized by the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=C stretching vibrations, with a corresponding decrease or absence of the C=O stretching band.

-

UV-Vis Spectroscopy: The increased conjugation in the dienediol form would be expected to cause a bathochromic (red) shift in the UV-Vis absorption maxima compared to the diketo form.

Table 1: Predicted Spectroscopic Data for Tautomers of 6-Chloroquinoxaline-2,3-diol

| Tautomer | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Key IR Bands (cm⁻¹) (Predicted) |

| Diketo | ~11.0 ppm (br s, 2H, N-H) | ~155 ppm (C=O) | 3100-3300 (N-H stretch), 1680-1720 (C=O stretch) |

| Enol-keto | ~11.0 ppm (br s, 1H, N-H), ~9-12 ppm (br s, 1H, O-H) | ~155 ppm (C=O), ~140-150 ppm (C-OH) | 3200-3600 (O-H stretch), 3100-3300 (N-H stretch), ~1650 (C=O stretch) |

| Dienediol | ~9-12 ppm (br s, 2H, O-H) | ~140-150 ppm (C-OH) | 3200-3600 (O-H stretch), ~1600 (C=C stretch) |

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) is a powerful tool for investigating the relative stabilities of tautomers. A computational study would provide valuable quantitative data on the tautomeric equilibrium of 6-Chloroquinoxaline-2,3-diol.

Proposed Computational Protocol

-

Structure Generation: Build the 3D structures of the diketo, enol-keto, and dienediol tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.

-

Solvation Effects: To model the behavior in solution, incorporate solvent effects using an implicit solvation model like the Polarizable Continuum Model (PCM). Perform geometry optimizations and frequency calculations in the desired solvents (e.g., DMSO, water).

-

Data Analysis: Compare the calculated Gibbs free energies (G) of the tautomers. The tautomer with the lowest Gibbs free energy is the most stable. The equilibrium constant (K_T) can be calculated from the difference in Gibbs free energies (ΔG) between two tautomers using the equation: ΔG = -RTln(K_T).

Based on computational studies of similar systems, it is anticipated that the diketo form will be the most stable tautomer in both the gas phase and in polar solvents.[13][14]

Biological Implications in Drug Development

The quinoxaline-2,3-dione scaffold is a well-established pharmacophore for antagonists of AMPA and kainate receptors.[2][3] The diketo form is crucial for this activity, as the two carbonyl groups and the two N-H groups can act as hydrogen bond acceptors and donors, respectively, to interact with the receptor binding site.[15]

The ability of the molecule to exist in different tautomeric forms can influence its pharmacokinetic properties. For example, the more polar diketo form may have different solubility and membrane permeability characteristics compared to the less polar dienediol form. Therefore, understanding the tautomeric equilibrium is critical for optimizing the drug-like properties of these compounds.

References

- 1. 6-Chloroquinoxaline-2,3-diol | CAS#:6639-79-8 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. researchgate.net [researchgate.net]

- 10. 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.in [pharmacyjournal.in]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 15. 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | C8H5ClN2O2 | CID 81143 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 6-Chloroquinoxaline-2,3-diol: A Technical Guide

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular properties of 6-Chloroquinoxaline-2,3-diol. Quinoxaline derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, and understanding their electronic structure and reactivity at a quantum mechanical level is crucial for the rational design of new therapeutic agents.

Introduction to Quantum Chemical Calculations of Quinoxaline Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting a wide range of molecular properties with high accuracy.[2][3][4] For 6-Chloroquinoxaline-2,3-diol, these methods can provide critical insights into:

-

Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles to define the molecule's three-dimensional structure in its ground state.

-

Electronic Properties: Determination of the electron density distribution, identification of frontier molecular orbitals (HOMO and LUMO), and calculation of the HOMO-LUMO energy gap, which is fundamental to understanding chemical reactivity and electronic transitions.

-

Spectroscopic Properties: Simulation of vibrational (IR) and electronic (UV-Vis) spectra to aid in the interpretation and assignment of experimental data.

-

Chemical Reactivity: Analysis of the molecular electrostatic potential (MEP) surface to identify sites susceptible to electrophilic and nucleophilic attack.

Computational Methodology

The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of quinoxaline derivatives, based on methods reported in the literature for similar compounds.[1][5]

Software and Theoretical Level

Calculations are typically performed using the Gaussian suite of programs.[1] A popular and effective method for this class of molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p) or 6-311++G(2d,2p), which provides a good balance between accuracy and computational cost for organic molecules.[1][5][6][7]

Geometry Optimization and Vibrational Analysis

The initial step involves a full geometry optimization of the 6-Chloroquinoxaline-2,3-diol molecule to locate the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true minimum.[5] These calculated vibrational frequencies can be compared with experimental FT-IR spectra.

Electronic and Spectroscopic Analysis

Following geometry optimization, single-point energy calculations are performed to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT) calculations.[1][8]

Predicted Molecular Properties

Based on computational studies of the closely related 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the following tables summarize the expected quantitative data for the core structure of 6-Chloroquinoxaline-2,3-diol.[5]

Predicted Geometrical Parameters

The geometry of the molecule is optimized to find the most stable conformation. The following tables present representative bond lengths and angles for the quinoxaline-2,3-dione core, derived from a study on a diallyl-substituted analog.[5]

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C=O | ~1.22 |

| N-C (amide) | ~1.38 |

| N-C (ring) | ~1.40 |

| C-C (ring) | ~1.39 - 1.41 |

| C-Cl | ~1.74 |